1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound features a benzyl group attached to the nitrogen atom, along with dimethyl groups and a carboxamide functional group. The 1,4-dihydropyridine scaffold is notable for its role in various biological activities, including calcium channel modulation, making it a significant structure in medicinal chemistry .
Preparation Methods
The synthesis of 1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions typically include refluxing in ethanol or another suitable solvent .
For industrial production, green synthetic methodologies are often employed to enhance yield and purity while minimizing environmental impact. These methods may involve the use of catalysts and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield dihydropyridine derivatives.
Scientific Research Applications
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel modulator.
Medicine: It is investigated for its potential therapeutic applications, such as antihypertensive, anti-inflammatory, and neuroprotective effects.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels. By modulating these channels, the compound can influence various physiological processes, including muscle contraction and neurotransmitter release. The molecular targets include voltage-gated calcium channels, and the pathways involved are related to calcium ion flux regulation .
Comparison with Similar Compounds
1-Benzyl-N,N-dimethyl-1,4-dihydropyridine-3-carboxamide can be compared with other 1,4-dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in the treatment of hypertension and angina.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other 1,4-dihydropyridine derivatives .
Properties
CAS No. |
59547-43-2 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-benzyl-N,N-dimethyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H18N2O/c1-16(2)15(18)14-9-6-10-17(12-14)11-13-7-4-3-5-8-13/h3-8,10,12H,9,11H2,1-2H3 |
InChI Key |
WDQBKSDAKJWIFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN(C=CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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